molecular formula C19H27NO4 B13094029 Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate

Cat. No.: B13094029
M. Wt: 333.4 g/mol
InChI Key: RUKNPFBJQDRKIS-HZPDHXFCSA-N
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Description

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C19H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a phenyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

    Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or cyclohexyl derivatives.

    Substitution: Formation of deprotected amines or carboxylic acids.

Scientific Research Applications

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, while the phenyl and ester groups contribute to its reactivity. The compound can act as a precursor to more active molecules, which can interact with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.

    Ethyl cis-3-Phenylpiperidine-4-carboxylate Hydrochloride: Similar structure but in the hydrochloride salt form.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability, making it valuable in various research and industrial applications.

Biological Activity

Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C19H27NO4C_{19}H_{27}NO_4 and a molecular weight of 333.4 g/mol. It is characterized by a piperidine ring with both ethyl and tert-butyl substituents, which contribute to its chemical properties. The compound can appear as a white to yellow solid or a colorless to yellow liquid, depending on its form and purity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions of appropriate precursors.
  • Protection with Boc Group : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions to yield the final product.

These steps may vary based on specific reagents and conditions aimed at optimizing yield and purity.

Pharmacological Profile

While specific biological activity data for this compound is limited, compounds within the piperidine class are often studied for various pharmacological properties, including:

  • Analgesic Properties : Some piperidine derivatives have shown promise as pain relievers in preclinical studies, suggesting potential applications in pain management.
  • Opioid Receptor Interactions : Similar compounds have been investigated for their interactions with opioid receptors, which may inform the therapeutic potential of this compound .

Case Studies and Research Findings

  • Opioid Antagonist Development : Research involving piperidine derivatives has highlighted their role as opioid antagonists. For instance, modifications to the piperidine scaffold have resulted in compounds with significant binding affinity at mu (MOP), kappa (KOP), and delta (DOP) opioid receptors . Such findings indicate that this compound may similarly interact with these receptors.
  • Structure-Activity Relationship (SAR) : A study on related piperidine compounds demonstrated that structural modifications significantly influence binding affinity at various opioid receptors. For example, removing specific substituents can enhance binding affinity at nociceptin receptors, which may be relevant for understanding how modifications to this compound could affect its biological activity .

Comparative Analysis

To better understand the potential of this compound, it can be compared to other similar compounds:

Compound NameStructural FeaturesNotable Properties
N-Boc-piperidinePiperidine ring with Boc protecting groupUsed in peptide synthesis
Ethyl 3-(4-fluorophenyl)piperidine-4-carboxylateSimilar ester structure with fluorine substitutionExhibits different biological activities
JDTicContains a modified piperidine scaffoldSignificant binding affinity at NOP receptor

This table highlights how variations in structure can lead to differing biological activities, emphasizing the importance of further research on this compound.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3S,4R)-3-phenylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m1/s1

InChI Key

RUKNPFBJQDRKIS-HZPDHXFCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCN(C[C@@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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